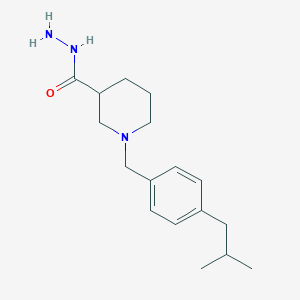

1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[[4-(2-methylpropyl)phenyl]methyl]piperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-13(2)10-14-5-7-15(8-6-14)11-20-9-3-4-16(12-20)17(21)19-18/h5-8,13,16H,3-4,9-12,18H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCIOIKAMQXVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 4-Isobutylbenzyl Intermediate

The 4-isobutylbenzyl moiety is typically introduced via alkylation or reductive amination of piperidine derivatives with 4-isobutylbenzyl halides or related precursors.

- Synthesis of 4-Isobutylbenzyl Precursors: 4-Isobutylbenzyl bromide or chloride can be prepared from 4-isobutylbenzyl alcohol or related compounds, often via halogenation reactions.

- Alkylation of Piperidine: Piperidine or its derivatives are reacted with the 4-isobutylbenzyl halide in polar aprotic solvents like DMF in the presence of a base (e.g., sodium hydride) to effect N-alkylation, yielding 1-(4-isobutylbenzyl)piperidine intermediates.

Functionalization at the 3-Position of Piperidine

To introduce the carbohydrazide group at the 3-position, the piperidine ring is first functionalized to bear a carbonyl-containing substituent (ketone, ester, or acid derivative).

- Oxidation or Acylation: The 3-position can be functionalized by oxidation or acylation reactions to form 3-piperidone or 3-piperidinecarboxylate intermediates.

- Reduction and Protection Strategies: In some methods, protecting groups such as tert-butoxycarbonyl (Boc) are used to control reactivity during multi-step synthesis.

Conversion to Carbohydrazide

The key step in preparing 1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide is the conversion of the carbonyl or ester group at the 3-position to a carbohydrazide via hydrazinolysis:

- Reaction with Hydrazine Hydrate: The ester or acid derivative is reacted with hydrazine hydrate, typically in ethanol or methanol, under reflux or at room temperature for extended periods (e.g., 3–24 hours) to yield the carbohydrazide.

- Isolation and Purification: The product precipitates upon cooling or addition of water, and is purified by filtration, washing, and recrystallization from ethanol or other suitable solvents.

Representative Experimental Conditions and Yields

Detailed Research Findings

- Singhai et al. (2020) reported the synthesis of 2-(4-isobutylphenyl)propanehydrazide by reacting methyl 2-(4-isobutylphenyl)propanoate with hydrazine hydrate in methanol, yielding the carbohydrazide intermediate efficiently.

- Patent US4981995A describes related synthetic steps involving palladium-catalyzed hydrogenation and carbonylation reactions to prepare key intermediates such as 1-(4-isobutylbenzyl) derivatives, which can be adapted for piperidine functionalization.

- Studies on similar carbohydrazide compounds show that hydrazinolysis is a reliable method for converting esters or acids into carbohydrazides, with reaction times varying from hours at reflux to days at room temperature, depending on substrate and solvent.

- The use of protecting groups and careful control of reaction conditions is crucial to avoid side reactions and to achieve high purity and yield of the target carbohydrazide.

Summary Table of Key Preparation Steps

| Stage | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Preparation of 4-Isobutylbenzyl halide | Halogenation | 4-Isobutylbenzyl alcohol, PBr3 or similar | Reflux in suitable solvent | 4-Isobutylbenzyl bromide/chloride |

| 2. N-Alkylation of piperidine | Nucleophilic substitution | Piperidine, 4-isobutylbenzyl halide, base (NaH) | Room temp, DMF, 24 h | 1-(4-Isobutylbenzyl)piperidine |

| 3. Functionalization at C-3 | Oxidation or acylation | Acylating agents or oxidants | Reflux or controlled temp | 3-Carbonyl or ester piperidine |

| 4. Hydrazinolysis | Hydrazine substitution | Hydrazine hydrate, ethanol or methanol | Reflux or RT, 3–24 h | This compound |

Chemical Reactions Analysis

Types of Reactions

1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of various chemical compounds. Its structural features allow it to participate in diverse chemical reactions, making it a useful tool for chemists.

Reactivity and Mechanism

The mechanism of action involves interactions with specific molecular targets, which can alter the activity of proteins or enzymes. This property is crucial for developing new synthetic pathways and materials in chemistry.

Biological Applications

Proteomics Research

1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide is employed in proteomics to study protein interactions and functions. Its ability to bind to specific proteins allows researchers to investigate the dynamics of protein networks within biological systems.

Antiviral Activity

Recent studies have indicated its potential as an inhibitor of enzymes involved in viral replication, particularly against coronaviruses. For instance, compounds similar to this have shown modest inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting avenues for further optimization and development of antiviral agents .

Medicinal Applications

Therapeutic Properties

The compound is under investigation for its therapeutic properties, particularly in drug development. Its unique structure may allow it to serve as a precursor for new pharmaceuticals targeting various diseases.

Case Study: Antiviral Activity

A focused study on piperidine derivatives demonstrated that modifications to the piperidine scaffold could yield compounds with significant antiviral activity against influenza and coronaviruses. While the activity against SARS-CoV-2 was modest, it laid the groundwork for developing new non-covalent inhibitors targeting viral proteases.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity and ability to undergo various transformations make it suitable for large-scale applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituent Variations

The piperidine-3-carbohydrazide moiety is a common scaffold among analogs, but substituents vary significantly:

- 1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide : Features a bulky, lipophilic 4-isobutylbenzyl group.

- Y020-6096 (1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide) : Contains a 4-methylphenyl-dioxopyrrolidine substituent, introducing a polar, electron-deficient ring .

- 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carbohydrazide : Includes a sulfonyl group linked to a chlorophenyl ring, enhancing electron-withdrawing effects .

- Anamorelin ((3R)-3-Benzyl-N,N',N'-trimethyl-1-(2-methylalanyl-D-tryptophyl)piperidine-3-carbohydrazide) : A complex derivative with peptide-like substituents, approved for cancer cachexia .

Key Structural Differences

- Electron Effects : Sulfonyl and dioxopyrrolidine groups in analogs introduce electron-withdrawing properties, contrasting with the electron-rich isobutylbenzyl group.

Physicochemical Properties

Molecular Weight and LogP

*Molecular weight estimated based on structural similarity to Y020-6094.

- Hydrogen Bonding: Analogs like Y020-6096 have 3 hydrogen bond donors and 8 acceptors, similar to the target compound, suggesting comparable solubility challenges .

Therapeutic Potential

- Anamorelin : Clinically approved for cancer cachexia, demonstrating that piperidine-3-carbohydrazide derivatives can achieve oral bioavailability and significant biological activity .

- 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carbohydrazide : Likely used as a synthetic intermediate; sulfonyl groups may improve metabolic stability but reduce absorption .

Structure-Activity Relationships (SAR)

- Bulkier Groups : The isobutylbenzyl substituent may enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) but could limit solubility.

- Electron-Withdrawing Groups : Sulfonyl or dioxopyrrolidine moieties in analogs may increase chemical stability but alter reactivity compared to the electron-donating isobutylbenzyl group.

Research and Development Status

- Anamorelin : Marketed drug with established efficacy and safety .

- Y020-6096 : Characterized for physicochemical properties but lacks reported biological data .

- Sulfonyl Derivatives (e.g., QZ-8636) : Used in research as building blocks or intermediates .

- Target Compound: Listed in catalogs (e.g., Santa Cruz Biotechnology) but requires further pharmacological profiling .

Biological Activity

1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry and biological research. It is characterized by its unique chemical structure, which allows it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C17H27N3O

- Molecular Weight : 289.42 g/mol

- CAS Number : 883530-61-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-isobutylbenzyl chloride with piperidine-3-carbohydrazide in an organic solvent such as dichloromethane or ethanol, often in the presence of a base like sodium hydroxide or potassium carbonate. This method allows for the production of the compound in a controlled manner, yielding high purity suitable for biological studies.

This compound exhibits its biological effects through interactions with specific proteins and enzymes. These interactions can lead to alterations in enzymatic activity, influencing various metabolic pathways. The precise molecular targets are still under investigation, but preliminary studies suggest potential roles in proteomics and drug development .

Research Findings

Recent studies have highlighted the compound's potential as an inhibitor of certain enzymes involved in viral replication, particularly those associated with coronaviruses. For instance, compounds similar to this compound have shown modest inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting that further optimization could enhance its antiviral properties .

Case Study: Antiviral Activity

A study focused on a series of 1,4,4-trisubstituted piperidines demonstrated that modifications to the piperidine scaffold could yield compounds with significant antiviral activity against influenza and coronaviruses. Specifically, while the activity against SARS-CoV-2 was modest, it established a foundation for developing new non-covalent inhibitors targeting viral proteases .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Proteomics and Drug Development

The compound is utilized in proteomics research to study protein interactions and functions. Its ability to modify enzyme activities makes it a valuable tool for understanding complex biological systems and developing new therapeutic agents .

Therapeutic Potential

There is ongoing investigation into the therapeutic properties of this compound. Its structural features suggest potential applications in treating viral infections and possibly other diseases linked to enzyme dysregulation.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Isobutylbenzyl)piperidine-3-carbohydrazide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:

Condensation reactions : Reacting piperidine-3-carboxylic acid derivatives with isobutylbenzyl halides under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C, 12–24 hours) .

Hydrazide formation : Treating the intermediate ester with hydrazine hydrate in ethanol at reflux (60–80°C, 4–6 hours) .

Q. Table 1: Key Reaction Conditions

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (isobutyl CH₃), δ 3.5–3.7 ppm (piperidine CH₂), and δ 7.2–7.4 ppm (aromatic protons) confirm structural motifs .

- ¹³C NMR : Carbonyl signals at ~170 ppm (carbohydrazide) and aromatic carbons at 120–140 ppm .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 317.2 (calculated for C₁₇H₂₅N₃O) .

- Infrared (IR) : Stretching at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Classify as hazardous organic waste; incinerate via licensed facilities .

Advanced Research Questions

Q. How can computational modeling streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis. For example, piperidine-carbohydrazide analogs show affinity for kinase domains .

- Reaction Path Optimization : Use tools like GRRM (Global Reaction Route Mapping) to simulate intermediates and transition states, reducing trial-and-error experimentation .

Q. How should researchers address contradictory spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities. For example, a missing carbonyl signal in IR may indicate hydration; confirm via ¹³C NMR .

- Isotopic Labeling : Introduce ¹⁵N or ²H to track hydrazide proton exchange in variable-temperature NMR .

- X-ray Crystallography : Resolve absolute configuration if stereoisomers are suspected .

Q. What strategies improve the scalability of multi-step syntheses for this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance reproducibility for condensation steps (residence time: 30 min, 70°C) .

- Catalytic Recycling : Immobilize catalysts (e.g., Pd/C) on mesoporous silica to reduce costs .

- In-line Analytics : Use PAT (Process Analytical Technology) like FTIR to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Normalize protocols (e.g., cell lines, IC₅₀ measurements) to minimize variability. For example, conflicting cytotoxicity data may arise from MTT vs. ATP-based assays .

- Metabolite Profiling : Use LC-MS to detect degradation products that alter bioactivity .

- Structural Analogs : Compare with known derivatives (e.g., HR202579, a related carbohydrazide) to identify SAR trends .

Q. Table 2: Structural Analogs and Bioactivity

| Compound | Modification | Target Activity | Reference |

|---|---|---|---|

| HR202579 | N'-Ethoxyphenyl | Anticancer (IC₅₀: 8 μM) | |

| Evitachem-7 | 4-Methoxybenzyl | Antimicrobial (MIC: 2 μg/mL) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.